
(E)-2-(3,4-二羟基苯甲酰)-3-(2-氧代-3H-1,3-苯并噁唑-5-基)丙-2-烯腈
描述
“(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile” is a chemical compound with the molecular formula C17H10N2O5. It is used for research and development purposes . This compound is also known as AGL 2263 and is an inhibitor of the insulin-like growth factor 1 receptor (IGF-1R).
科学研究应用
Insulin Receptor Inhibition
AGL-2263 is known to be an inhibitor of the insulin receptor (IR) and the insulin-like growth factor (IGF) receptor . This means it can block the action of insulin and IGF, which are important hormones that regulate various biological processes, including glucose metabolism and cell growth .
IGF-1 Receptor Inhibition
In addition to inhibiting the insulin receptor, AGL-2263 also inhibits the insulin-like growth factor-1 receptor (IGF-1R) . IGF-1R plays a crucial role in cell growth and development. Therefore, inhibiting IGF-1R can have significant implications in the treatment of diseases like cancer .
ATP-independent Mechanism
Unlike many other inhibitors, AGL-2263 inhibits IR and IGF-1R in an ATP-independent manner . This unique mechanism of action could potentially offer advantages over other inhibitors that rely on ATP competition .
Cancer Research
AGL-2263 has been used in cancer research, particularly in the study of prostate and breast cancer cells . It has been shown to inhibit colony formation of PC3 and LNCaP prostate and MCF-7 and MDA-MB-468 breast cancer cells in soft agar .
Phosphorylation Inhibition
AGL-2263 has been shown to inhibit the phosphorylation of the downstream elements IRS-1, PKB, and ERK2 . These elements play key roles in the insulin signaling pathway, and their inhibition can disrupt the pathway, potentially leading to therapeutic effects .
Potential Therapeutic Applications
Given its ability to inhibit key receptors and signaling pathways, AGL-2263 has potential therapeutic applications in various diseases, including diabetes and cancer . However, more research is needed to fully understand its mechanisms and potential side effects .
作用机制
Target of Action
AGL-2263 primarily targets the Insulin Receptor (IR) and the Insulin-like Growth Factor (IGF) receptor . These receptors play crucial roles in regulating cellular growth, metabolism, and survival.
Mode of Action
AGL-2263 acts as a substrate-competitive inhibitor of the IR and IGF-IR .
Biochemical Pathways
Upon inhibition of IR and IGF-IR by AGL-2263, the downstream signaling pathways are affected. Specifically, it has been shown to prevent IGF-1-induced cellular IGF-IR autophosphorylation . This inhibition disrupts the activation of key signaling molecules such as AKT and ERK1/2 , which are involved in cell survival and proliferation.
Pharmacokinetics
It is known that the compound is cell-permeable , suggesting it can readily cross cell membranes to exert its effects.
Result of Action
The inhibition of IR and IGF-IR by AGL-2263 leads to a decrease in the phosphorylation of downstream signaling molecules like AKT and ERK1/2 . This can result in reduced cell proliferation and survival, as these pathways are critical for these processes. In fact, AGL-2263 has been shown to effectively block the formation of colonies in soft agar by breast and prostate cancer cells .
属性
IUPAC Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O5/c18-8-11(16(22)10-2-3-13(20)14(21)7-10)5-9-1-4-15-12(6-9)19-17(23)24-15/h1-7,20-21H,(H,19,23)/b11-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGRBTCJEYEDIY-VZUCSPMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C=C(C#N)C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C(\C#N)/C(=O)C3=CC(=C(C=C3)O)O)NC(=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(3,4-dihydroxybenzoyl)-3-(2-oxo-3H-1,3-benzoxazol-5-yl)prop-2-enenitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




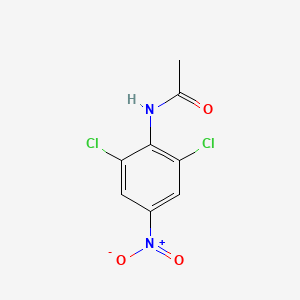


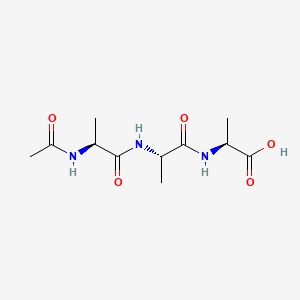


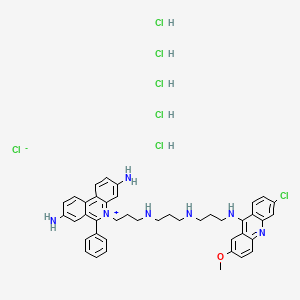
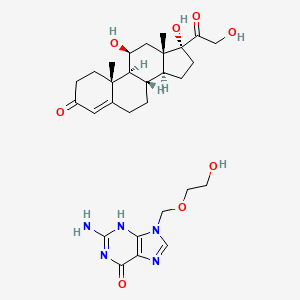
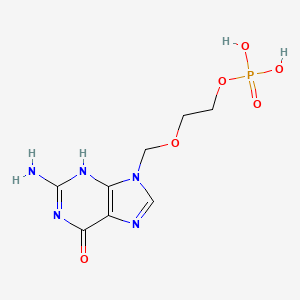
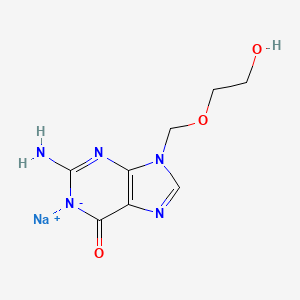
![(2S)-N-[(2R,4S,7R)-7-acetamido-4-[[(2S)-3-(4-acetamidophenyl)-2-aminopropanoyl]-[(2S)-2-[[(2R)-3-(4-acetamidophenyl)-2-aminopropanoyl]amino]-4-methylpentanoyl]carbamoyl]-2-amino-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide](/img/structure/B1665008.png)

![N-[[1-[(4-Tert-butylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-yl]methylidene]hydroxylamine;dichloride](/img/structure/B1665010.png)